N-Me-D-Phe-OBzl.TosOH
Description
Significance of N-Methylated Amino Acid Derivatives in Contemporary Organic Synthesis
N-methylation, the substitution of an amide hydrogen with a methyl group, is a minimal yet powerful modification in peptide and organic chemistry. benthamdirect.com This seemingly simple alteration can profoundly influence the physicochemical and biological properties of a molecule. benthamdirect.com N-methylated amino acids are found in a variety of naturally occurring peptides with significant biological activities, including antibiotic, antiviral, and anticancer properties. google.com
Incorporating N-methylated amino acids into peptide chains can enhance crucial pharmacokinetic parameters. benthamdirect.comgoogle.com These include increased metabolic stability due to resistance against proteolytic enzymes, improved membrane permeability and lipophilicity, and the ability to impose conformational constraints. benthamdirect.comgoogle.comacs.org These modifications are highly desirable in drug design, leading to the development of enzyme inhibitors, receptor antagonists, and agonists with improved bioavailability. benthamdirect.com
The synthesis of N-methylated amino acids has been a subject of extensive research, leading to the development of numerous methodologies. Historically, these methods have included direct methylation, reductive amination, and the use of oxazolidinones as precursors. google.com Direct methylation often involves reagents like dimethyl sulfate (B86663) or methyl iodide. google.comnih.gov However, these approaches can be limited by over-methylation and potential racemization. nih.gov
Reductive amination offers another route, but like direct methylation, it can present challenges in achieving high enantiopurity and yield. google.comnih.gov The oxazolidinone route provides a more controlled method where a protected amino acid is cyclized to an oxazolidinone, which is then reductively cleaved to yield the N-methylated product. google.com More recent advancements include solid-phase synthesis techniques that allow for N-methylation to be carried out directly on a resin-bound peptide, offering efficiency and compatibility with modern peptide synthesis workflows. acs.org The demand for enantiomerically pure N-methylated amino acids has also driven the development of biocatalytic and fermentative production routes as greener alternatives to traditional chemical synthesis. nih.gov
Chiral amino acid derivatives are indispensable tools in asymmetric synthesis, serving as chiral auxiliaries, catalysts, and synthons for creating new stereogenic centers. nih.govsioc-journal.cnacs.org The inherent chirality of amino acids provides a starting point for constructing complex molecules with specific three-dimensional arrangements, which is crucial for their biological function. sioc-journal.cnjpt.com
Asymmetric synthesis methods, such as the nucleophilic addition to α-imino esters, have proven effective for producing a wide array of chiral α-amino acid derivatives. sioc-journal.cn Chiral ligands derived from amino acids are also used to create metal complexes that catalyze asymmetric reactions with high enantioselectivity. nih.gov These strategies are fundamental to the pharmaceutical and fine chemical industries for producing enantiomerically pure compounds. sioc-journal.cn
Overview of D-Phenylalanine Derivatives in Specialized Chemical Research
While L-amino acids are the proteinogenic building blocks found in most natural proteins, their D-enantiomers play significant and distinct roles in various biological processes and are valuable components in chemical synthesis. jpt.combiopharmaspec.com D-phenylalanine and its derivatives are of particular interest in medicinal chemistry and materials science.
The incorporation of D-amino acids into peptides is a key strategy for enhancing their therapeutic potential. biopharmaspec.comnumberanalytics.com Peptides containing D-amino acids exhibit increased resistance to enzymatic degradation by proteases, which typically recognize and cleave L-amino acid sequences. biopharmaspec.comnih.gov This leads to a longer biological half-life, a critical attribute for many peptide-based drugs. nih.gov
Furthermore, the stereochemistry of amino acids is crucial in determining their biochemical properties and functions. numberanalytics.com The presence of a D-amino acid can induce specific conformational changes in a peptide backbone, influencing its binding affinity and selectivity for biological targets like receptors and enzymes. jpt.comnih.gov In neurotransmission, for instance, D-serine acts as a co-agonist at NMDA receptors, highlighting the specialized roles of D-amino acids in the nervous system. biopharmaspec.comnumberanalytics.com The distinct conformational propensities of D-amino acids are a mirror image of their L-counterparts, a principle that is fundamental in the de novo design of peptides with novel structures and functions. nih.gov
Specific Research Focus on N-Me-D-Phe-OBzl.TosOH as a Specialized Chiral Building Block
This compound emerges as a highly specialized building block at the intersection of these principles. It provides a trifecta of desirable features for advanced synthesis:
N-Methylation: To confer proteolytic resistance and modulate conformation.
D-Configuration: To further enhance stability and introduce specific stereochemical constraints.
Protecting Groups: The benzyl (B1604629) ester (OBzl) protects the carboxylic acid, while the tosylate (TosOH) salt form improves handling, stability, and solubility of the free amine. chembk.comchemimpex.com
This compound is a ready-to-use, enantiomerically pure derivative of D-phenylalanine, primed for incorporation into complex synthetic targets. Its use circumvents the need for separate N-methylation and protection steps, streamlining the synthesis of sophisticated peptides and peptidomimetics. Research utilizing this building block often focuses on creating novel therapeutic agents, such as enzyme inhibitors or receptor modulators, where the combination of its structural features can lead to enhanced activity, stability, and bioavailability. chemimpex.comgoogle.com
Physicochemical Properties of this compound and Related Compounds
The table below summarizes key physicochemical data for this compound and its L-enantiomer, as well as the unprotected D-phenylalanine benzyl ester tosylate salt. This data is essential for its application in synthesis, providing information on its identity, purity, and handling characteristics.
| Property | This compound | H-D-Phe-OBzl.TosOH | N-Me-L-Phe-OBzl.TosOH |
| Molecular Formula | C24H27NO5S | C23H25NO5S chembk.com | C17H19NO2·C7H8O3S chemimpex.com |
| Molecular Weight | 441.54 g/mol | 427.51 g/mol chembk.com | 441.51 g/mol chemimpex.com |
| Appearance | White to off-white powder | Solid chembk.com | White powder chemimpex.com |
| Melting Point | 108-110 °C | 169 °C chembk.com | 109 °C chemimpex.com |
| CAS Number | 144799-55-5 | 28607-46-7 chembk.comsigmaaldrich.com | 40298-25-7 chemimpex.com |
This table is generated based on available data from chemical suppliers and databases and may vary slightly between different sources.
Properties
Molecular Formula |
C24H27NO5S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
benzyl (2R)-2-(methylamino)-3-phenylpropanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H19NO2.C7H8O3S/c1-18-16(12-14-8-4-2-5-9-14)17(19)20-13-15-10-6-3-7-11-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,16,18H,12-13H2,1H3;2-5H,1H3,(H,8,9,10)/t16-;/m1./s1 |
InChI Key |
TUDJZSODAYRPLC-PKLMIRHRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN[C@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CNC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Strategic Approaches for N Me D Phe Obzl.tosoh
Advanced Synthetic Routes to N-Methylated D-Phenylalanine Esters
The preparation of N-methylated D-phenylalanine esters is a critical step in forming the core of the target compound. These routes focus on efficiently introducing the methyl group onto the nitrogen atom of the amino acid ester.
Direct N-alkylation methods offer an atom-economical approach to forming the N-methyl bond. These protocols typically involve the reaction of an amino acid ester with a methylating agent, often facilitated by a catalyst or activating agents. Traditional methods using alkyl halides can suffer from poor selectivity, leading to over-alkylation. nih.gov More advanced strategies, such as the Mitsunobu reaction and catalytic redox-neutral processes, provide greater control and efficiency.
The Mitsunobu reaction is a versatile and powerful tool for forming carbon-nitrogen bonds under mild conditions. acs.orgnih.gov It facilitates the alkylation of a nitrogen nucleophile (such as a primary or secondary amine) with a primary or secondary alcohol. nih.govacsgcipr.org The reaction proceeds via the in-situ activation of the alcohol by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov
This activation forms an alkoxyphosphonium salt, which is then susceptible to nucleophilic attack by the amine in an SN2-type displacement, leading to the desired N-alkylated product. acsgcipr.org A key advantage of this reaction is the clean inversion of stereochemistry if a chiral secondary alcohol is used. nih.govacsgcipr.org For the synthesis of N-methylated amino acid esters, methanol (B129727) would serve as the alkylating alcohol. The high reactivity of the activated alcohol intermediate allows even weakly nucleophilic nitrogen centers, like those in sulfonamides or imides, to be used as substrates. nih.govacsgcipr.org However, the reaction's primary drawbacks are its poor atom economy and the generation of stoichiometric amounts of phosphine oxide and reduced azodicarboxylate byproducts, which require purification to remove. acsgcipr.org
Table 1: Key Components of the Mitsunobu Reaction for N-Alkylation
| Role | Example Reagent | Purpose in the Reaction |
|---|---|---|
| Alcohol | Methanol | Source of the alkyl (methyl) group. |
| N-Pronucleophile | D-Phenylalanine Benzyl (B1604629) Ester | The amine-containing substrate to be alkylated. |
| Phosphine | Triphenylphosphine (PPh₃) | Activates the azodicarboxylate and is oxidized to phosphine oxide. |
| Azodicarboxylate | Diethyl Azodicarboxylate (DEAD) | The oxidizing agent that facilitates the formation of the alkoxyphosphonium intermediate. |
Redox-neutral N-alkylation, particularly through "borrowing hydrogen" or "hydrogen autotransfer" catalysis, represents a highly atom-economical and environmentally benign strategy. nih.gov This methodology uses alcohols as alkylating agents and typically employs transition metal catalysts, such as those based on ruthenium or iridium. nih.govd-nb.info The process avoids the use of stoichiometric activating agents or leaving groups, producing water as the sole byproduct. nih.govnih.gov
The catalytic cycle involves the temporary oxidation of the alcohol (e.g., methanol) to the corresponding aldehyde (formaldehyde) by the metal complex, releasing a metal-hydride species. The aldehyde then condenses with the amino group of the D-phenylalanine ester to form an imine (or Schiff base). This imine is subsequently reduced by the metal-hydride species, regenerating the active catalyst and yielding the N-methylated amino acid ester. d-nb.info A critical advantage is the potential for high retention of stereochemical integrity at the α-carbon. d-nb.inforug.nl The addition of a Brønsted acid co-catalyst, such as diphenyl phosphate, has been shown to significantly enhance reactivity and selectivity, allowing for lower reaction temperatures and preventing side reactions like transesterification. d-nb.inforesearchgate.net
Table 2: Research Findings on Ruthenium-Catalyzed Direct N-Alkylation of Phenylalanine Esters with Alcohols
| Substrate | Alcohol | Catalyst System | Temp (°C) | Conversion (%) | Selectivity (%) | Ref. |
|---|---|---|---|---|---|---|
| Phenylalanine pentyl ester | 4-methylbenzyl alcohol | Ru-complex | 120 | >99 | 55 | d-nb.inforesearchgate.net |
| Phenylalanine benzyl ester | 4-methylbenzyl alcohol | Ru-complex | 120 | 69 | 60 | d-nb.inforesearchgate.net |
An alternative and widely practiced strategy involves a stepwise approach starting from D-phenylalanine. This route separates the esterification and N-methylation reactions into distinct synthetic operations, allowing for optimization of each step.
The formation of the benzyl ester is a crucial first step in this synthetic sequence. The most common method is the Fischer-Speier esterification, which involves reacting D-phenylalanine with benzyl alcohol in the presence of a strong acid catalyst. researchgate.net p-Toluenesulfonic acid is a particularly suitable catalyst as it also provides the desired tosylate counter-ion for the final product salt. researchgate.netunimi.it
To drive the equilibrium towards the ester product, the water formed during the reaction must be removed, typically through azeotropic distillation. researchgate.netresearchgate.net The choice of solvent is critical to prevent racemization of the chiral center, which is susceptible under acidic conditions at high temperatures. researchgate.net While hazardous solvents like benzene (B151609) were historically used, safer alternatives like cyclohexane (B81311) are now preferred. unimi.it Solvents with higher boiling points, such as toluene (B28343), can lead to significant or even complete racemization, especially for amino acids with electron-withdrawing side chains. researchgate.netunimi.it Upon completion, the D-phenylalanine benzyl ester p-toluenesulfonate salt can often be precipitated directly from the reaction mixture by adding a less polar solvent like ethyl acetate. unimi.it
Table 3: Effect of Solvent on Fischer-Speier Esterification of Phenylalanine
| Amino Acid | Solvent | Outcome | Ref. |
|---|---|---|---|
| L-Phenylalanine | Cyclohexane | High enantiomeric purity | unimi.it |
| L-Phenylalanine | Toluene | Partial racemization observed | unimi.it |
| L-Phenylglycine | Toluene | Complete racemization | unimi.it |
Once the D-phenylalanine benzyl ester is formed, the final key transformation is the selective methylation of the primary amino group. A prevalent and effective method for this is reductive amination. google.commonash.edu This reaction involves treating the amino acid ester with formaldehyde (B43269) (the source of the methyl group's carbon) to form an intermediate N-methylene imine or an N-hydroxymethyl adduct. semanticscholar.orgresearchgate.net This intermediate is then reduced in situ to the N-methyl amine using a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃). google.comnih.gov
Another strategy involves the protection of the amino group, followed by alkylation. The amine can be converted into a sulfonamide, such as an N-tosyl or N-o-nitrobenzenesulfonamide (o-NBS) derivative. monash.edunih.gov The resulting sulfonamide is more acidic and can be deprotonated with a base, followed by reaction with a methylating agent like methyl iodide. monash.edu The protecting group is then cleaved to reveal the N-methylated amine. The o-NBS group is often preferred over the tosyl group as it can be removed under milder conditions. monash.edunih.gov
Table 4: Comparison of Common N-Methylation Strategies for Amino Acids/Esters
| Method | Key Reagents | Mechanism | Key Features | Ref. |
|---|---|---|---|---|
| Reductive Amination | Formaldehyde, Sodium Cyanoborohydride (NaCNBH₃) | Formation and reduction of an iminium intermediate. | Direct, one-pot procedure; commonly used for mono- or di-methylation. google.comnih.gov | monash.edu |
| Sulfonamide Alkylation | o-NBS-Cl, Base (e.g., DBU), Methylating Agent (e.g., dimethylsulfate) | Protection, deprotonation-alkylation, deprotection sequence. | Multi-step but allows for controlled mono-methylation; milder deprotection for o-NBS. | nih.gov |
| Oxazolidinone Reduction | Formaldehyde, Acid (for cyclization), Reducing Agent (e.g., Triethylsilane/TFA) | Formation of a cyclic oxazolidinone intermediate, followed by reductive cleavage. | Simultaneously protects N- and C-termini; reduction yields the N-methyl amino acid. | monash.edu |
Chiral Synthesis of D-Phenylalanine Based Intermediates
The cornerstone of synthesizing enantiomerically pure N-Me-D-Phe-OBzl.TosOH is the availability of high-purity D-phenylalanine or its derivatives. D-phenylalanine is a non-natural amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals. nih.gov Biocatalytic methods have become powerful tools for the asymmetric synthesis of D-phenylalanine derivatives, offering high atom economy and starting from accessible prochiral materials. nih.gov
One notable approach involves the use of phenylalanine ammonia (B1221849) lyases (PALs). While PALs naturally catalyze the conversion of cinnamic acids to L-phenylalanines, specific variants can be exploited in cascade processes to produce optically pure D-phenylalanine derivatives. nih.gov For instance, a one-pot method coupling PAL amination with a chemoenzymatic deracemization (based on stereoselective oxidation and non-selective reduction) has been developed to synthesize substituted D-phenylalanines with high yield and excellent optical purity from inexpensive cinnamic acids. nih.gov
Another strategy is the chemical resolution of racemic mixtures. For example, DL-phenylalanine methyl ester can be resolved using N-acetyl-D-phenylglycine as a resolving agent. This method is advantageous as the resolving agent is readily available and can be recovered. High optical purity (98.1%) and good yields (81.2%) of D-phenylalanine methyl ester have been achieved through this approach. researchgate.net
The following table summarizes different methodologies for obtaining chiral D-phenylalanine intermediates.
Table 1: Methodologies for Chiral Synthesis of D-Phenylalanine Intermediates
| Methodology | Starting Material | Key Reagents/Catalysts | Product | Purity/Yield | Reference |
|---|---|---|---|---|---|
| Chemoenzymatic Cascade | Cinnamic Acids | Phenylalanine Ammonia Lyase (PAL), Oxidizing and Reducing Agents | Substituted D-phenylalanines | High Yield, >99% ee | nih.gov |
| Chemical Resolution | DL-Phenylalanine methyl ester | N-acetyl-D-phenylglycine | D-Phenylalanine methyl ester | 81.2% Yield, 98.1% Optical Purity | researchgate.net |
| Asymmetric Phase Transfer Catalysis | Glycine (B1666218) Schiff Base | Cinchona Alkaloid Quaternary Ammonium (B1175870) Salts | (R)- and (S)-phenylalanine derivatives | Excellent Yields and Enantioselectivity | nih.gov |
Formation and Stabilization via p-Toluenesulfonic Acid Salts
Amino acid esters are often unstable and can be difficult to handle and purify in their free base form. Conversion to a stable, crystalline salt is a common and effective strategy to overcome these challenges. p-Toluenesulfonic acid (p-TsOH) is a strong organic acid that is frequently used for this purpose due to its ability to form well-defined, crystalline salts with amino acid esters. These tosylate salts are typically stable solids that are easier to handle, purify, and store. researchgate.net
The formation of the tosylate salt of an amino acid benzyl ester is often integrated into the Fischer-Speier esterification process itself. In this one-pot procedure, the amino acid is reacted with benzyl alcohol in the presence of a stoichiometric amount of p-toluenesulfonic acid. The p-TsOH serves a dual role: it acts as the acid catalyst for the esterification reaction and subsequently forms the salt with the resulting amino acid ester. researchgate.net The product can then be precipitated and purified by recrystallization.
The use of p-toluenesulfonic acid offers several advantages:
Catalysis: It is an effective catalyst for the esterification reaction.
Salt Formation: It readily forms stable, crystalline salts with the product.
Purification: The crystalline nature of the tosylate salt facilitates purification by recrystallization, allowing for the removal of impurities.
Handling: The solid, non-hygroscopic nature of the salt makes it easier to handle and weigh compared to the often-oily free base.
Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis
The choice of solvent can significantly influence the efficiency and selectivity of both the esterification and N-methylation reactions. For the Fischer-Speier esterification to produce the benzyl ester, a solvent that allows for the azeotropic removal of water is crucial to drive the reaction to completion. While historically, solvents like benzene and toluene have been used, concerns over their toxicity and potential to cause racemization at higher temperatures have led to the exploration of alternatives. researchgate.net Cyclohexane has been shown to be an effective and safer alternative for the synthesis of enantiopure amino acid benzyl ester tosylates, as it forms a lower-boiling azeotrope with water, thus minimizing the risk of racemization. researchgate.net
In the context of N-methylation, the solvent can affect the reaction rate and the stereochemical outcome. The choice of solvent can influence the solubility of the reactants and reagents, as well as the transition state energies of the reaction, which can in turn impact the diastereoselectivity of the methylation process.
Table 2: Influence of Solvent on Fischer-Speier Esterification of Phenylalanine
| Solvent | Temperature | Outcome | Reference |
|---|---|---|---|
| Toluene | Reflux | Partial to complete racemization observed | researchgate.net |
| Cyclohexane | Reflux | Enantiomerically pure product obtained | researchgate.net |
| 2-Methyl-THF | Reflux | Good yield and enantiomerically pure product for some amino acids | nih.gov |
The choice of catalyst is critical for achieving efficient and stereoselective N-methylation of D-phenylalanine benzyl ester. While traditional methods often involve stoichiometric methylating agents like methyl iodide or dimethyl sulfate (B86663), these reagents can be hazardous and may lead to over-methylation.
Modern approaches often utilize catalytic methods. For instance, a robust ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols has been developed. This method is atom-economic, base-free, and demonstrates excellent retention of stereochemistry. The use of a diphenylphosphate additive was found to be crucial for enhancing reactivity and product selectivity. nih.gov
Reagent optimization also plays a key role in maximizing the yield and purity of the final product. For the Fischer-Speier esterification, using a slight excess of benzyl alcohol and a stoichiometric amount of p-toluenesulfonic acid is a common practice. researchgate.net For N-methylation, careful control of the stoichiometry of the methylating agent is necessary to avoid the formation of the di-methylated byproduct.
Table 3: Comparison of Catalyst Systems for N-Alkylation of Phenylalanine Esters
| Catalyst System | Reagents | Key Features | Reference |
|---|---|---|---|
| Ruthenium-based Shvo's catalyst with diphenylphosphate additive | Alcohol as alkylating agent | Atom-economic, base-free, high retention of stereochemistry | nih.gov |
| Traditional Methylating Agents | Methyl iodide, Dimethyl sulfate | Can be hazardous, risk of over-methylation | nih.gov |
Maintaining the stereochemical integrity of the chiral center in D-phenylalanine is of paramount importance throughout the synthesis of this compound. Racemization can potentially occur during both the esterification and N-methylation steps.
During Fischer-Speier esterification, the use of high temperatures for prolonged periods, especially in higher-boiling solvents like toluene, can lead to racemization. researchgate.net The selection of a lower-boiling azeotroping solvent such as cyclohexane is a key strategy to mitigate this risk. researchgate.net
The N-methylation step also requires careful control to prevent racemization. The reaction mechanism and conditions must be chosen to ensure that the stereocenter is not affected. The aforementioned ruthenium-catalyzed N-alkylation has been shown to proceed with excellent retention of stereochemical integrity. nih.gov The choice of protecting groups, if any, on the amino function during esterification can also play a role in preventing unwanted side reactions and preserving chirality.
The synthesis of D-phenylalanine derivatives with high optical purity is a critical first step, and methods like chemoenzymatic cascades can provide intermediates with excellent enantiomeric excess (>99% ee). nih.gov This high initial purity is essential for obtaining the final product with the desired stereochemistry.
Iii. Spectroscopic and Structural Elucidation of N Me D Phe Obzl.tosoh and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure and purity of N-Me-D-Phe-OBzl.TosOH. Each technique provides unique information that, when combined, allows for an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be utilized to assign all protons and carbons in the N-Methyl-D-phenylalanine benzyl (B1604629) ester cation and the p-toluenesulfonate anion.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the phenylalanine and benzyl groups would typically appear in the downfield region (δ 7.0-7.5 ppm), while the protons of the tosylate aromatic ring would also be in this region, often as two distinct doublets around δ 7.2 and 7.8 ppm. The benzylic protons of the ester group (-CH₂-Ph) would likely resonate around δ 5.2 ppm. The α-proton of the phenylalanine backbone would be expected around δ 4.4 ppm. The N-methyl protons would present as a singlet at approximately δ 2.7 ppm, and the methyl group of the tosylate anion would appear as a singlet further upfield, around δ 2.4 ppm. The proton on the nitrogen, being part of an ammonium (B1175870) salt, would likely be a broad signal, the position of which can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester is the most deshielded, expected to appear around δ 170 ppm. The aromatic carbons of all three phenyl rings would resonate in the δ 125-145 ppm range. The benzylic carbon of the ester and the α-carbon of the amino acid would be found around δ 68 ppm and δ 55 ppm, respectively. The N-methyl carbon would have a characteristic shift near δ 35 ppm, and the tosylate's methyl carbon would be observed around δ 21 ppm.
Purity assessment is achieved by integrating the signals in the ¹H NMR spectrum, where the ratio of integrals should correspond to the number of protons for each signal. The absence of unexpected signals is a strong indicator of high purity.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Ester C=O | - | ~170.0 |
| Phe Aromatic C | - | ~135.0 (quat), ~129.5, ~128.8, ~127.5 |
| Phe Aromatic H | ~7.20 - 7.40 (m) | - |
| Benzyl Ester Aromatic C | - | ~135.5 (quat), ~128.6, ~128.4, ~128.2 |
| Benzyl Ester Aromatic H | ~7.30 - 7.45 (m) | - |
| Tosylate Aromatic C | - | ~141.0 (quat), ~140.0 (quat), ~129.0, ~126.0 |
| Tosylate Aromatic H | ~7.80 (d), ~7.25 (d) | - |
| Benzyl Ester -CH₂- | ~5.20 (s) | ~68.0 |
| Phe α-CH | ~4.40 (dd) | ~55.0 |
| Phe β-CH₂ | ~3.20 (m) | ~37.0 |
| N-CH₃ | ~2.70 (s) | ~35.0 |
| Tosylate -CH₃ | ~2.40 (s) | ~21.5 |
| N⁺-H | Variable (broad) | - |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong, sharp peak around 1740 cm⁻¹ would be indicative of the ester carbonyl (C=O) stretch. The presence of the ammonium salt (N⁺-H) would likely result in broad absorptions in the 3000-2500 cm⁻¹ region. Aromatic C-H stretching vibrations for all three rings would appear just above 3000 cm⁻¹. The sulfonate group (SO₃⁻) of the tosylate anion gives rise to strong, characteristic asymmetric and symmetric stretching bands around 1200-1250 cm⁻¹ and 1030-1050 cm⁻¹, respectively.
Interactive Table: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N⁺-H (Ammonium) | Stretch | 3000 - 2500 | Broad, Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |
| C=O (Ester) | Stretch | ~1740 | Strong, Sharp |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
| SO₃⁻ (Sulfonate) | Asymmetric Stretch | 1250 - 1200 | Strong |
| SO₃⁻ (Sulfonate) | Symmetric Stretch | 1050 - 1030 | Strong |
| C-O (Ester) | Stretch | 1250 - 1100 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. This compound contains three aromatic rings which would result in characteristic UV absorptions. The phenyl groups from the phenylalanine and benzyl ester would show absorption maxima (λ_max) around 250-270 nm, corresponding to π→π* electronic transitions. The p-toluenesulfonate chromophore would also absorb in a similar region.
Mass spectrometry (MS) is a destructive technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation would be the molecular ion for the cation, [N-Me-D-Phe-OBzl]⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this ion with high accuracy.
The fragmentation pattern in tandem MS (MS/MS) would further corroborate the structure. Common fragmentation pathways for the [N-Me-D-Phe-OBzl]⁺ cation would include:
Loss of the benzyl group: leading to a fragment corresponding to [M - C₇H₇]⁺.
Loss of the benzyloxycarbonyl group: resulting in an iminium ion.
Cleavage of the ester: generating a benzyl cation (m/z 91). nih.gov
Fragmentation of the phenylalanine side chain. nih.govresearchgate.net
Crystallographic Analysis and Solid-State Characterization
While spectroscopic techniques define the molecule's connectivity, crystallographic methods reveal its precise three-dimensional arrangement in the solid state, including stereochemistry and intermolecular interactions.
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Crucially, as the analysis is performed on a single crystal grown from a chiral, enantiopure material (D-phenylalanine derivative), the data can be used to confirm the absolute configuration of the stereocenter as 'R'.
The analysis would also reveal how the N-Methyl-D-phenylalanine benzyl ester cations and the p-toluenesulfonate anions pack together in the crystal lattice. This includes determining the unit cell parameters, space group, and the arrangement of ions within the asymmetric unit. Such studies on salts of amino acids have shown a wide variety of packing motifs. researchgate.net
The crystal structure elucidates the network of non-covalent interactions that stabilize the solid-state assembly. For this compound, the primary intermolecular interaction is expected to be the ionic bond between the positively charged ammonium group of the amino acid ester and the negatively charged sulfonate group of the tosylate anion.
Beyond the primary ionic interaction, a network of hydrogen bonds is anticipated. The proton on the secondary ammonium group (N⁺-H) is a strong hydrogen bond donor and would likely form strong hydrogen bonds with the oxygen atoms of the sulfonate group (SO₃⁻) of the tosylate anion. This is a common and stabilizing interaction in amino acid salts. researchgate.net
Additionally, other weaker interactions may play a role in the crystal packing:
π-π Stacking: The presence of three aromatic rings (one from phenylalanine, one from the benzyl ester, and one from the tosylate) creates the possibility for π-π stacking interactions, where the rings align in a parallel or offset fashion.
C-H···π Interactions: Hydrogen atoms from alkyl or aryl groups can interact with the electron-rich π-systems of the aromatic rings.
Chiroptical Properties and Stereochemical Integrity Assessment
The assessment of chiroptical properties is fundamental to confirming the enantiomeric purity and conformational preferences of this compound. These properties arise from the differential interaction of the chiral molecule with left and right circularly polarized light, offering a sensitive probe of its three-dimensional structure.
Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light. This property is highly sensitive to the stereochemistry of the molecule, with enantiomers rotating the plane of polarized light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined experimental conditions (temperature, wavelength, solvent, and concentration).
For the enantiomer, N-Me-L-Phe-OBzl·TosOH, the specific rotation has been reported as [α]²⁰D = +16 ± 1° (c=1 in CH₂Cl₂). chemimpex.com Based on the principles of enantiomeric behavior, it is expected that this compound will exhibit a specific rotation of a similar magnitude but with a negative sign under the same experimental conditions. This measurement is a crucial quality control parameter to ensure the correct enantiomer is being used and to determine its enantiomeric purity.
| Compound | CAS Number | Formula | Specific Rotation [α]²⁰D | Conditions |
|---|---|---|---|---|
| N-Me-L-Phe-OBzl·TosOH | 40298-25-7 | C₁₇H₁₉NO₂·C₇H₈O₃S | +16 ± 1° | c=1 in CH₂Cl₂ |
| This compound | Not available | C₁₇H₁₉NO₂·C₇H₈O₃S | ~ -16° (inferred) | c=1 in CH₂Cl₂ |
This interactive table provides a summary of the optical rotation data. The value for the D-enantiomer is inferred from the experimentally determined value of the L-enantiomer.
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the secondary structure and the local chiral environment of chromophores within the molecule. For this compound, the key chromophores are the phenyl ring of the phenylalanine side chain and the benzyl ester, as well as the amide bond.
The CD spectrum of this compound is expected to exhibit distinct signals corresponding to the electronic transitions of its aromatic chromophores. The benzene (B151609) ring of the phenylalanine and benzyl groups gives rise to characteristic transitions, typically observed in the near-ultraviolet region (around 250-270 nm for the ¹Lₑ transition and around 200-220 nm for the ¹Lₐ transition). The position, sign, and intensity of these Cotton effects are highly sensitive to the local conformation and the spatial arrangement of these chromophores.
Studies on phenylalanine and its derivatives have shown that the CD spectra can be used to probe the conformational preferences of the side chain and the peptide backbone. acs.orgresearchgate.netnih.gov For this compound, variations in the dihedral angles of the backbone and the side chain will alter the electronic coupling between the chromophores, leading to changes in the observed CD spectrum. This sensitivity allows for the investigation of conformational changes induced by factors such as solvent polarity or temperature. Furthermore, as enantiomers, the CD spectrum of this compound will be a mirror image of the spectrum of its L-counterpart. researchgate.net This provides an unequivocal method for confirming the absolute configuration of the chiral center. The introduction of the N-methyl group can also influence the conformational flexibility of the molecule, which would be reflected in the CD spectrum when compared to its non-methylated analogue. mdpi.com
| Chromophore | Expected Transition(s) | Approximate Wavelength Range (nm) | Information Gained |
|---|---|---|---|
| Phenylalanine side chain (Phenyl ring) | ¹Lₑ, ¹Lₐ | 250-270, 200-220 | Side chain conformation, local chiral environment |
| Benzyl ester (Phenyl ring) | ¹Lₑ, ¹Lₐ | 250-270, 200-220 | Conformation relative to the chiral center |
| Amide bond | n → π, π → π | ~220, ~190-200 | Backbone conformation (less prominent for a single amino acid derivative) |
This interactive table summarizes the expected chromophoric contributions to the Circular Dichroism spectrum of this compound.
Iv. Advanced Applications of N Me D Phe Obzl.tosoh in Specialized Organic Transformations
Role as a Chiral Building Block in Asymmetric Synthesis
The presence of a stereochemically defined center makes N-Me-D-Phe-OBzl.TosOH and its derivatives part of the "chiral pool," a collection of readily available, enantiopure compounds used as starting materials for the synthesis of complex chiral molecules. D-phenylalanine derivatives, in particular, are recognized as highly valuable chiral building blocks for a variety of pharmaceuticals, including antibiotics, chemotherapeutic agents, and peptidomimetics. nih.govresearchgate.net The D-configuration is often incorporated into pharmaceutical agents to enhance resistance to enzymatic degradation.
This compound serves as an enantiomerically pure precursor, ensuring the stereochemical integrity of subsequent products. After deprotection of the amine and carboxyl groups, the core N-methyl-D-phenylalanine structure can be incorporated into larger molecules. Its primary role in enantioselective transformations is to provide a foundational chiral scaffold. For instance, derivatives of D-phenylalanine are crucial starting materials in the synthesis of various drugs. An example is the synthesis of the antidiabetic drug Solriamfetol, which utilizes D-phenylalaninol, a reduced form of D-phenylalanine, as its key chiral precursor. mdpi.com The synthesis of such molecules relies on the high optical purity of the starting building block to ensure the final product is a single, active enantiomer.
The utility of N-methylated phenylalanine derivatives as chiral synthons is demonstrated in the preparation of specialized, non-peptide molecules. A notable example is the asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine. nih.gov This photoreactive amino acid, once synthesized, was incorporated into a peptide antagonist for the Substance P receptor, creating a valuable tool for photolabeling studies. nih.gov This process highlights a common strategy: the synthesis of a complex, unnatural amino acid from a simpler chiral precursor, followed by its integration into a larger bioactive molecule. The initial chirality, secured from a precursor like a D-phenylalanine derivative, is essential for the final molecule's specific biological interactions. nih.gov
Table 1: Examples of Complex Molecules Derived from Phenylalanine Analogs| Molecule Class | Specific Example | Precursor/Building Block | Significance | Reference |
|---|---|---|---|---|
| Pharmaceutical | Solriamfetol | D-phenylalaninol | FDA-approved drug for treating narcolepsy and obstructive sleep apnea. | mdpi.com |
| Photoreactive Probe | Biotinyl-apa-[D-Pro⁹, MePhe(pBz)¹⁰, Trp¹¹]SP | (S)-Boc-N-methyl-p-benzoyl-phenylalanine | A Substance P antagonist used for photolabeling the human tachykinin NK-1 receptor. | nih.gov |
| Antibiotic Component | Gramicidin S | D-Phenylalanine | A cyclic peptide antibiotic containing a D-Phe residue, crucial for its antimicrobial activity. | nih.govresearchgate.net |
| Antidiabetic Agent | Nateglinide | D-Phenylalanine | An oral anti-diabetic drug whose structure is derived from D-phenylalanine. | nih.govresearchgate.net |
Contributions to Peptide and Peptidomimetic Chemistry
N-methylation of the peptide backbone is a powerful and widely used strategy in medicinal chemistry to enhance the pharmacological properties of peptides. nih.gov The substitution of an amide proton with a methyl group increases lipophilicity, improves metabolic stability by hindering enzymatic cleavage, and can enhance cell membrane permeability, thereby increasing oral bioavailability. nih.govresearchgate.netnih.govresearchgate.net The presence of an N-methyl group also introduces conformational constraints, which can lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity. nih.gov
This compound is a precursor to the N-Me-D-Phe residue, which is incorporated into both linear and cyclic peptides to leverage the benefits of N-alkylation. Cyclic peptides, in particular, gain significant advantages from N-methylation, as the combination of cyclization and N-methylation can produce compounds with exceptional metabolic stability and oral bioavailability. researchgate.netnih.govspringernature.com
In modern peptide synthesis, particularly Fmoc-based SPPS, the direct incorporation of N-methylated amino acids is achieved using their Nα-Fmoc protected forms, such as Fmoc-N-Me-D-Phe-OH. However, the synthesis of peptides containing N-methylated residues presents significant challenges. The main difficulty arises from the steric hindrance of the N-methyl group, which slows down the coupling reaction of the subsequent amino acid. researchgate.net This can lead to incomplete reactions and the formation of deletion sequences, especially when coupling another sterically hindered residue. researchgate.net
To overcome this, highly efficient coupling reagents are required. Standard reagents like DCC are often insufficient. Instead, more potent phosphonium (B103445) or aminium/uronium salt-based reagents are employed. nih.gov
Table 2: Common Coupling Reagents for Hindered N-Methyl Amino Acid Couplings in SPPS| Reagent Name | Abbreviation | Class | Notes | Reference |
|---|---|---|---|---|
| (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate | PyAOP | Phosphonium Salt | Considered one of the most effective reagents for difficult couplings involving N-methylated residues. | nih.gov |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Often used with an additive like HOAt for improved efficiency and reduced racemization. | nih.gov |
| 1-Hydroxy-7-azabenzotriazole | HOAt | Additive | Used in conjunction with carbodiimides or reagents like PyBOP to accelerate coupling and suppress side reactions. | nih.gov |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Uronium/Aminium Salt | A third-generation coupling reagent known for high efficiency in sterically demanding couplings. | kilobio.com |
An alternative to using pre-synthesized N-methylated building blocks is the on-resin N-methylation of a peptide after the parent amino acid has been incorporated. researchgate.netspringernature.com This typically involves protecting the backbone amide with a temporary group (e.g., o-nitrobenzenesulfonyl), followed by methylation and subsequent deprotection. researchgate.net
Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable method, particularly for large-scale production or for sequences that are difficult to assemble on a solid support. The coupling of N-methylated amino acids in solution also suffers from steric hindrance. scielo.org.mx Efficient coupling reagents are crucial for success. Studies have shown that HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective reagent for coupling N-methyl amino acids in solution, providing high yields and short reaction times under mild conditions. scielo.org.mx Another strategy involves the use of highly reactive N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides, which can effectively acylate N-methylated amino termini. acs.org This method was successfully applied to synthesize a hindered N-methylated tetrapeptide segment of the immunosuppressant drug cyclosporin. acs.org The general approach in LPPS involves the careful deprotection of either the N-terminus (often from a Boc or Cbz group) or the C-terminus (from an ester like the benzyl (B1604629) ester in this compound) followed by a coupling step mediated by a potent activating agent.
Incorporation into N-Alkylated Peptides and Cyclopeptides.
Enzymatic Peptide Synthesis Applications
The use of enzymes, particularly proteases, for peptide bond formation offers a green chemistry alternative to traditional chemical synthesis, often providing high stereoselectivity under mild conditions. However, the application of N-methylated amino acid esters like this compound in enzymatic peptide synthesis is not extensively documented and presents specific challenges.
Enzymes such as thermolysin have been used to catalyze the synthesis of peptides from N-protected amino acids and amino acid esters in biphasic or organic solvent systems. mdpi.com These conditions are often necessary to shift the thermodynamic equilibrium from hydrolysis toward synthesis, especially when dealing with hydrophobic or protected substrates. mdpi.com While enzymatic synthesis has been reported for lipophilic N-protected phenylalanine derivatives, the steric hindrance introduced by the N-methyl group in this compound can significantly reduce the efficiency of enzymatic coupling. The active sites of many proteases are specifically adapted to accommodate the N-H proton of standard amino acids for hydrogen bonding, a feature that is absent in N-methylated residues. mdpi.com
Recent biocatalytic approaches have focused on developing novel enzymes or engineering existing ones to accept N-methylated substrates. For instance, some bacterial pathways involve enzymes like N-methylalanine dehydrogenase, which catalyzes the reductive methylamination of keto acids, pointing to the existence of enzymes capable of processing N-methylated amino acids. nih.gov However, the direct enzymatic coupling of pre-formed N-methylated amino acid esters remains a specialized area. Research in this field is geared towards overcoming the steric and electronic challenges posed by N-methylation to broaden the substrate scope of enzymatic peptide synthesis.
Design and Synthesis of Pseudo-Peptide Analogs
Pseudo-peptides are molecules that mimic the structure of natural peptides but contain modified backbones to enhance properties such as stability, bioavailability, and receptor affinity. This compound is a valuable precursor in the synthesis of these analogs because the N-methyl group it provides is a key modification that alters the fundamental properties of the peptide backbone.
The incorporation of an N-methyl group from this compound into a peptide chain eliminates the amide N-H proton, which serves as a hydrogen bond donor. This modification prevents the formation of secondary structures like β-sheets and disrupts α-helices, thereby inducing specific conformational preferences. mdpi.com This structural control is crucial in designing pseudo-peptides that can adopt a desired bioactive conformation. Furthermore, the absence of the amide proton imparts significant resistance to proteolytic degradation by enzymes like chymotrypsin, which recognize and cleave standard peptide bonds. nih.gov
The synthesis of pseudo-peptides using this compound typically follows standard solid-phase or solution-phase peptide synthesis protocols. researchgate.net The benzyl ester provides carboxyl protection, while the tosylate salt form ensures good solubility and handling properties. After coupling, the benzyl group can be removed under hydrogenolysis conditions, allowing for further extension of the peptide chain.
Influence of N-Methylation on Peptide Conformation and Stability
The introduction of an N-methyl group, facilitated by using building blocks like this compound, has profound and predictable effects on the conformation and stability of peptides. researchgate.net This modification is a widely used strategy in medicinal chemistry to fine-tune the pharmacological profiles of peptide-based drug candidates. researchgate.netresearchgate.net
From a stability standpoint, N-methylation provides a dual benefit. Firstly, it sterically shields the adjacent peptide bond, making it less susceptible to cleavage by endogenous proteases. This significantly increases the in vivo half-life of peptide drugs. nih.gov Secondly, by removing a hydrogen bond donor, N-methylation can increase the lipophilicity of the peptide. This can enhance membrane permeability and oral bioavailability, as seen in multiply N-methylated natural products like cyclosporine A. researchgate.net
| Property | Effect of N-Methylation | Rationale | Reference |
|---|---|---|---|
| Conformation | Increases propensity for cis-amide bonds; induces β-turns. | Reduces the energy barrier between cis and trans isomers. | researchgate.net |
| Proteolytic Stability | Increases resistance to enzymatic degradation. | Steric hindrance and removal of the N-H proton required for enzyme recognition. | mdpi.comnih.gov |
| Lipophilicity | Generally increases. | Eliminates a hydrogen bond donor (N-H group). | researchgate.net |
| Secondary Structure | Disrupts α-helices and β-sheets. | Inability to participate in the hydrogen bonding networks that stabilize these structures. | mdpi.com |
Applications in Macrocyclization and Constrained Peptide Scaffold Construction
Macrocyclization is a powerful strategy for transforming flexible linear peptides into conformationally constrained structures, often leading to improved receptor affinity, selectivity, and stability. This compound is a highly useful building block in this context, as the N-methylated residue it introduces can act as a "cornerstone" to induce and stabilize specific turn structures within the cyclic scaffold. researchgate.net
During the design of macrocyclic peptides, N-methylation is strategically placed to pre-organize the linear precursor into a conformation that is favorable for cyclization, thereby increasing the efficiency of the ring-closing reaction. The resulting cyclic peptide is often more rigid and possesses a well-defined three-dimensional structure. This conformational restriction is critical for locking the peptide into its bioactive shape, which can lead to a dramatic improvement in inhibitory activity. nih.gov
For example, in the development of inhibitors for intracellular targets, N-methylation scanning is often performed on a lead peptide sequence to identify positions where methylation is tolerated or beneficial. nih.gov The incorporation of a residue from this compound can reduce the number of backbone hydrogen bond donors, which is a key strategy for improving the cell permeability of macrocyclic peptides. nih.gov The synthesis involves assembling the linear peptide containing the N-methylated residue and then performing an intramolecular cyclization, often through head-to-tail or side-chain-to-side-chain linkages. nih.gov
Utilization in the Synthesis of N-Containing Heterocycles
Beyond peptide chemistry, amino acids and their derivatives are versatile precursors for the synthesis of nitrogen-containing heterocyclic scaffolds, which are core components of many pharmaceuticals and natural products. mdpi.comnih.gov
As a Precursor for Nitrogen Heterocyclic Scaffolds
While the primary application of this compound is in peptide synthesis, its core structure—a protected phenylalanine derivative—can be adapted for the construction of various heterocyclic systems. Phenylalanine itself is a biosynthetic precursor to a wide range of alkaloids and other nitrogen heterocycles. rsc.org
In synthetic chemistry, derivatives of phenylalanine can be used to construct scaffolds such as benzodiazepines, piperazinones, and other complex fused-ring systems. For instance, the amino and carboxyl groups can be used to form lactams, which are key intermediates for more complex structures. Although direct examples utilizing this compound for non-peptidic heterocycle synthesis are not widespread in the literature, the principle remains. The N-methyl group would be carried through the synthesis to become part of the final heterocyclic ring, influencing its stereochemistry and pharmacological properties. Modified phenylalanine analogs have been incorporated into complex renin inhibitors containing dihydroisoindolone rings, demonstrating the utility of these building blocks in creating non-peptidic heterocyclic structures. nih.gov
Exploration in Catalysis and Reaction Development
The use of chiral amino acids and their derivatives as organocatalysts or as ligands in asymmetric metal catalysis is a well-established field. researchgate.net These molecules can create a chiral environment around a reacting center, enabling the synthesis of enantiomerically enriched products.
While proline and its derivatives are the most famous amino acid organocatalysts, other amino acids, including phenylalanine derivatives, have also been employed. researchgate.net They are particularly effective in reactions that proceed through enamine or iminium ion intermediates, such as asymmetric aldol (B89426) and Michael additions. mdpi.com
The potential use of this compound in this area is an emerging field of exploration. The N-methyl group alters the steric and electronic properties of the nitrogen atom, which could modulate the reactivity and selectivity of the catalytic cycle. While secondary amines derived from amino acids are known catalysts, the specific application of this compound or its deprotected form as a catalyst is not yet a mainstream application. However, the development of new catalytic systems is an active area of research, and tailor-made amino acid derivatives are constantly being explored for their potential to mediate novel asymmetric transformations. nih.govmdpi.com
Ligand Design for Metal-Catalyzed Asymmetric Reactions
The quest for efficient and highly selective asymmetric catalysts is a central theme in modern organic chemistry. Chiral ligands, which coordinate to a metal center, are instrumental in transferring stereochemical information to the substrate, thereby controlling the enantioselectivity of a reaction. Amino acid derivatives have long been recognized as valuable precursors for chiral ligands due to their natural abundance, high enantiopurity, and the presence of multiple coordination sites (the amino and carboxyl groups). rsc.orgresearchgate.netresearchgate.net
This compound offers a unique structural motif for ligand design. The N-methyl group, in comparison to a primary amine, can influence the steric and electronic properties of the resulting ligand. This can have a profound impact on the catalytic activity and enantioselectivity of the corresponding metal complex. For instance, the increased steric bulk of the N-methyl group can create a more defined chiral pocket around the metal center, potentially leading to higher levels of asymmetric induction.
While specific research detailing the direct use of this compound for ligand synthesis is not extensively documented in publicly available literature, the principles of using amino acid esters for this purpose are well-established. Generally, the amino group and the carboxyl group (or a derivative thereof) of the amino acid ester can be functionalized to introduce coordinating atoms, such as phosphorus or nitrogen, to create bidentate or polydentate ligands.
Examples of Ligand Architectures from Amino Acid Esters:
P,N-Ligands: Phosphino-oxazoline (PHOX) ligands are a prominent class of P,N-ligands that have demonstrated exceptional performance in a variety of asymmetric reactions. nih.gov The synthesis of such ligands often involves the condensation of an amino alcohol (derivable from an amino acid) with a phosphine-containing moiety. An N-methylated amino acid derivative could be envisioned to produce a modified PHOX ligand with altered steric and electronic properties.
Phosphine (B1218219) Ligands: Amino acid esters can be directly converted into chiral phosphine ligands. For example, N-diphenylphosphinoamino acid esters have been prepared and used as monodentate ligands in platinum, rhodium, and gold complexes. rsc.org Furthermore, reaction with two equivalents of a chlorophosphine can yield N,N-bis(diphenylphosphino)amino acid esters, which can act as bidentate P,P-ligands. rsc.orgresearchgate.netresearchgate.net
The benzyl ester functionality in this compound could be retained in the final ligand structure or could be modified or removed during the ligand synthesis. The tosylate counterion is typically removed during the initial steps of ligand synthesis by treatment with a base.
Illustrative Performance of Amino Acid Ester-Derived Ligands in Asymmetric Catalysis
To illustrate the potential efficacy of ligands derived from amino acid esters, the following table summarizes representative data from the literature for ligands with structural similarities to those that could be synthesized from this compound. It is important to note that these results are not for ligands derived from the specific subject compound but serve as a relevant proxy for their potential performance.
| Ligand Type | Metal Catalyst | Reaction | Substrate | Enantiomeric Excess (ee) [%] |
| N,N-bis(diphenylphosphino)alanine methyl ester | PdCl₂ | Asymmetric Allylic Alkylation | 1,3-diphenylallyl acetate | Up to 95% |
| Phosphino-oxazoline (PHOX) type | Ir(I) | Asymmetric Hydrogenation | Unfunctionalized olefins | >99% |
| N-diphenylphosphinoalanine methyl ester | Rh(I) | Asymmetric Hydroformylation | Styrene | Up to 85% |
The design of chiral ligands from precursors like this compound remains a promising strategy for the development of novel and effective catalysts for asymmetric transformations. The ability to fine-tune the steric and electronic environment of the metal center through modifications of the amino acid backbone is a powerful tool for achieving high levels of enantioselectivity in a wide range of chemical reactions. Further research into the synthesis and application of ligands derived specifically from N-methylated amino acid esters could lead to the discovery of catalysts with superior performance.
V. Reaction Mechanisms and Mechanistic Investigations Involving N Me D Phe Obzl.tosoh
Elucidation of N-Alkylation Reaction Mechanisms
The introduction of the N-methyl group onto the D-phenylalanine benzyl (B1604629) ester scaffold is a pivotal step in the synthesis of N-Me-D-Phe-OBzl.TosOH. This transformation is typically achieved through N-alkylation, a class of reactions that can proceed via several mechanistic routes. Common strategies include direct methylation using alkyl halides, reductive amination, and catalytic methods such as hydrogen borrowing. nih.govresearchgate.netmonash.edu
Catalytic approaches using transition metals like ruthenium or iridium offer green and atom-economical alternatives. researchgate.net These "hydrogen borrowing" or "hydrogen autotransfer" methods utilize alcohols as alkylating agents, producing water as the sole byproduct. nih.gov The general mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde, which then reacts with the amine to form an imine or iminium ion intermediate. This intermediate is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated amine.
A classical and widely employed method for the N-methylation of amino acid esters is through nucleophilic substitution, typically an S(_N)2 reaction. In this pathway, the nitrogen atom of the primary amine in D-phenylalanine benzyl ester acts as a nucleophile, attacking an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate (B86663). monash.edu
The reaction mechanism involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of the methylating agent. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-leaving group bond (e.g., C-I in methyl iodide). A base is typically required to deprotonate the resulting secondary ammonium (B1175870) salt to yield the neutral N-methylated product. The choice of base, solvent, and temperature is crucial to optimize the reaction rate and minimize side reactions, including potential racemization. monash.edumdpi.com
Alternative methods utilize phase-transfer catalysts to facilitate the reaction between the water-soluble amino acid derivative and the organic-soluble alkylating agent. monash.edu For instance, triethylbenzylammonium chloride (TEBA) has been used in conjunction with potassium carbonate to achieve N-alkylation of related amino acid esters. monash.edu
The nature of the reaction intermediates depends heavily on the chosen N-alkylation method.
In Nucleophilic Substitution : The reaction proceeds through a transition state where the nucleophile (amine), the electrophilic carbon, and the leaving group are partially bonded. The primary intermediate formed after the nucleophilic attack is a secondary ammonium salt, which is then deprotonated.
In Reductive Amination : This two-step process involves the initial formation of a Schiff base (imine) or an enamine intermediate from the reaction of the primary amine with an aldehyde (formaldehyde in the case of methylation). This intermediate is then reduced in a separate step by a reducing agent like sodium borohydride (B1222165) to give the N-methylated product.
In Catalytic Hydrogen Borrowing : The key intermediates are metal-hydride species and iminium ions. The catalyst first oxidizes the alcohol (e.g., methanol) to an aldehyde (formaldehyde), forming a metal-hydride intermediate. The aldehyde then condenses with the amino acid ester to form an iminium ion, which is subsequently reduced by the metal-hydride to afford the final product and regenerate the catalyst. nih.gov
The table below summarizes the key intermediates for different N-alkylation methods.
Table 1: Intermediates in N-Alkylation Reactions
| Reaction Method | Key Intermediates |
|---|---|
| Nucleophilic Substitution (S(_N)2) | Pentacoordinate transition state, Secondary ammonium salt |
| Reductive Amination | Imine (Schiff base), Iminium ion |
Mechanistic Aspects of Esterification and Transesterification Reactions
The benzyl ester functionality in this compound can be formed through various esterification methods, such as Fischer esterification (acid-catalyzed reaction with benzyl alcohol) or by using coupling agents. Modified Mukaiyama's reagents, for example, have been employed in the microwave-assisted esterification of N-protected phenylalanine, demonstrating an efficient route to ester formation. nih.gov The mechanism of these coupling-agent-mediated reactions typically involves the activation of the carboxylic acid group to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the alcohol.
Transesterification is another important reaction to consider, particularly as a potential side reaction. In the context of N-alkylation using alcohol reagents or solvents, a competing transesterification pathway can occur. For instance, during the ruthenium-catalyzed N-alkylation of a phenylalanine pentyl ester with benzyl alcohol, a significant amount of an alkylated transesterification side product was observed. nih.gov Enzyme-catalyzed transesterification of N-acetyl phenylalanine esters has also been studied, highlighting the high stereoselectivity of biocatalytic approaches. vu.edu.au
Stereochemical Pathways and Chirality Transfer Mechanisms
Maintaining the stereochemical integrity of the α-carbon is of utmost importance during the synthesis of this compound from D-phenylalanine. The α-proton of amino acid esters is susceptible to deprotonation, especially under basic conditions, which can lead to racemization. mdpi.com
During N-alkylation via nucleophilic substitution, the choice of base and reaction conditions is critical. Strong bases or elevated temperatures can increase the rate of enolization at the α-carbon, leading to a loss of optical purity. mdpi.com Research on the amidation of N-acetyl-L-phenylalanine has shown that the base can promote deprotonation of the activated amino acid, resulting in significant racemization. mdpi.com
To circumvent this, methods have been developed that proceed with high retention of stereochemistry. Catalytic hydrogen borrowing has been shown to be effective for the N-alkylation of amino acid esters with excellent retention of enantiomeric excess (ee). nih.gov Similarly, asymmetric phase-transfer catalysis provides a powerful tool for the synthesis of chiral α-amino acid derivatives while controlling the stereochemistry. nih.govnih.gov In these reactions, a chiral catalyst, such as a cinchona alkaloid derivative, forms an ion pair with the enolate of a glycine (B1666218) Schiff base, and the catalyst's chiral environment directs the approach of the alkylating agent, leading to high enantioselectivity. nih.govnih.gov
The table below presents data on stereochemical outcomes for N-alkylation of phenylalanine derivatives under different catalytic systems.
Table 2: Stereochemical Integrity in N-Alkylation of Phenylalanine Esters
| Catalyst System | Alkylating Agent | Substrate | Enantiomeric Excess (ee) Retention | Reference |
|---|---|---|---|---|
| Ruthenium Pincer Complex | 4-Methylbenzyl alcohol | Phenylalanine pentyl ester | 96% ee | nih.gov |
| Cinchona Alkaloid PTC | Benzyl bromide | Glycine tert-butyl ester Schiff base | 96% ee | nih.govnih.gov |
Computational Chemistry and Molecular Modeling Studies of Reaction Pathways
Computational chemistry provides invaluable insights into the intricate details of reaction mechanisms that are often difficult to probe experimentally. Density Functional Theory (DFT) is a powerful tool used to investigate the electronic structure of reactants, intermediates, and transition states, as well as to calculate reaction energy profiles. mdpi.com
For N-alkylation reactions, computational studies can be used to:
Determine the nucleophilicity of the amine and the electrophilicity of the alkylating agent.
Evaluate the relative stabilities of different regioisomers or tautomeric forms of reactants and intermediates. mdpi.com
Justify experimentally observed product distributions by comparing the activation energies for different reaction pathways.
While specific computational studies on this compound are not widely published, analogous systems have been investigated. For example, DFT studies on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole have been used to examine the nucleophilicity of different nitrogen atoms and justify the experimental regioselectivity of the reaction. mdpi.com Such studies provide a theoretical framework for understanding the factors that govern reactivity and selectivity in the N-alkylation of complex molecules.
A more detailed computational approach involves locating the transition state (TS) structures for each elementary step of the reaction and mapping the entire reaction coordinate (the minimum energy path from reactants to products). Transition state analysis provides the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.
By mapping the reaction coordinate, chemists can visualize the geometric and energetic changes that occur throughout the reaction. This analysis can reveal:
The concerted or stepwise nature of a reaction.
The structure of the highest energy point along the reaction path (the transition state).
The presence of any intermediates, which correspond to local minima on the potential energy surface.
For the S(_N)2 N-methylation of D-phenylalanine benzyl ester, for instance, a transition state analysis would model the geometry where the nitrogen atom, the methyl carbon, and the leaving group are collinear. The calculated activation energy would provide a quantitative measure of the reaction's feasibility and could be used to compare the efficacy of different leaving groups or reaction conditions.
Energy Landscape Profiling and Mechanistic Predictions
Detailed computational studies, including comprehensive energy landscape profiling and specific mechanistic predictions for reactions directly involving this compound (N-Methyl-D-phenylalanine benzyl ester p-toluenesulfonate), are not extensively documented in publicly available scientific literature. However, by examining research on analogous N-methylated amino acids and peptide coupling reactions, it is possible to infer the key energetic and mechanistic considerations for this compound.
The primary area of interest for the reaction mechanisms of this compound is in peptide synthesis, where it serves as a building block. The N-methylation significantly influences the energy landscape of these reactions compared to their non-methylated counterparts. The steric hindrance introduced by the N-methyl group is a critical factor that raises the activation energy for peptide bond formation.
Key Mechanistic Predictions and Energetic Considerations:
Increased Activation Barriers in Peptide Coupling: The N-methyl group sterically encumbers the nitrogen atom, making it a less accessible nucleophile. This steric hindrance leads to a higher energy transition state during the coupling reaction with an incoming activated amino acid, resulting in slower reaction rates.
Challenges in Solid-Phase Peptide Synthesis (SPPS): In the context of SPPS, the coupling of N-methylated amino acids is notoriously challenging. The increased steric bulk often necessitates the use of more potent coupling reagents to overcome the higher activation barriers. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed to achieve reasonable yields.
Potential for Side Reactions: Under forcing reaction conditions that may be required to drive the coupling of N-methylated amino acids, the potential for side reactions increases. The specific energy landscape would need to be carefully considered to optimize conditions that favor the desired peptide bond formation over degradation or other unwanted pathways.
Theoretical and Computational Insights from Related Systems:
While specific data for this compound is scarce, computational studies on other N-methylated amino acids provide valuable insights. For instance, Density Functional Theory (DFT) calculations on model systems have been used to quantify the energetic penalties associated with N-methylation. These studies can help in predicting the relative reactivity and in the rational design of synthetic strategies.
The table below summarizes the general impact of N-methylation on the energy landscape of peptide bond formation based on findings from related systems.
| Feature | Effect of N-Methylation | Consequence for Reaction Mechanism |
| Activation Energy (Ea) | Increased | Slower reaction kinetics, requiring more forcing conditions or specialized reagents. |
| Transition State Geometry | More sterically crowded | Higher energy transition state, potential for alternative, lower-energy pathways to become competitive. |
| Nucleophilicity of Nitrogen | Decreased | Reduced rate of nucleophilic attack on the activated carboxyl group. |
| Conformational Rigidity | Increased | Can either hinder or favor the reaction depending on whether the preferred conformation aligns with the required geometry for the transition state. |
Further dedicated computational and experimental studies are necessary to fully elucidate the specific energy landscape and detailed mechanistic pathways for reactions involving this compound. Such research would be invaluable for optimizing its use in peptide synthesis and other chemical transformations.
Vi. Advanced Analytical and Methodological Developments for N Me D Phe Obzl.tosoh
Chromatographic Techniques for High-Resolution Separation and Purification
Chromatographic methods are indispensable for ensuring the purity and stereoisomeric integrity of N-Me-D-Phe-OBzl.TosOH. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two of the most prominent techniques employed for these purposes.
High-performance liquid chromatography is a cornerstone for the analysis of this compound, offering high resolution and sensitivity for both purity assessment and the critical separation of stereoisomers. The presence of the chiral center in the N-methyl-D-phenylalanine backbone makes stereoisomeric analysis particularly crucial to ensure the desired biological activity and to avoid potential off-target effects of the corresponding L-enantiomer.
Chiral stationary phases (CSPs) are frequently employed for the enantiomeric separation of phenylalanine derivatives and related compounds. Columns such as those based on polysaccharide derivatives (e.g., Chiralpak) have demonstrated excellent efficacy in resolving enantiomers of amino acid esters. wiley-vch.dewaters.comnih.gov For the analysis of compounds similar to this compound, a typical HPLC method would involve a normal-phase mobile system.
A common mobile phase for such separations is a mixture of a non-polar solvent like n-hexane or n-heptane with a polar alcohol modifier, such as isopropanol (B130326) or ethanol. wiley-vch.denih.gov The ratio of these solvents is a critical parameter that is optimized to achieve baseline separation of the D- and L-enantiomers. Detection is typically carried out using a UV detector, as the benzyl (B1604629) and tosylate groups provide strong chromophores. wiley-vch.dewaters.com
In addition to chiral separations, reversed-phase HPLC (RP-HPLC) is routinely used to determine the chemical purity of this compound. A typical RP-HPLC setup would utilize a C18 column with a mobile phase consisting of a gradient of water and a polar organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape. nih.govresearchgate.net
Interactive Data Table: Illustrative HPLC Parameters for Analysis of this compound and Related Compounds
| Parameter | Chiral HPLC | Reversed-Phase HPLC |
| Column | Chiralpak AD-H (or similar) | C18, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) | A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA (gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 220 nm |
| Purpose | Stereoisomeric Purity | Chemical Purity |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-layer chromatography serves as a rapid and cost-effective tool for monitoring the progress of the synthesis of this compound and for preliminary purity assessment. Its simplicity allows for quick checks of reaction completion and the identification of major byproducts.
For the analysis of protected amino acids like this compound, silica (B1680970) gel plates are the most commonly used stationary phase. scispace.com The choice of the mobile phase is critical for achieving good separation. A mixture of a moderately polar organic solvent, such as ethyl acetate, and a non-polar solvent, like hexane, is often effective. The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents to optimize the separation of the product from starting materials and impurities. For instance, a mobile phase of ethyl acetate/hexane in a 1:1 or 1:2 ratio is a common starting point.
Visualization of the spots on the TLC plate can be achieved through several methods. Due to the aromatic nature of the compound, UV light at 254 nm is a primary, non-destructive method of visualization. scispace.com Additionally, staining with reagents such as ninhydrin (B49086) (which would be negative for the N-methylated amine but could detect primary amine impurities) or potassium permanganate (B83412) can be used for chemical visualization.
Interactive Data Table: Representative TLC Systems for this compound Analysis
| Parameter | System 1 | System 2 |
| Stationary Phase | Silica Gel 60 F254 | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate : Hexane (1:1 v/v) | Dichloromethane (B109758) : Methanol (B129727) (95:5 v/v) |
| Visualization | UV (254 nm) | Potassium Permanganate Stain |
| Application | Reaction Monitoring | Purity Screening |
Methodologies for Precise Quantitation and Yield Determination
Accurate determination of the concentration and yield of this compound is essential for its use in further synthetic steps and for process optimization. While HPLC can be used for quantitative analysis, other methods are also employed.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for determining the absolute purity of a sample without the need for a reference standard of the analyte itself. By integrating the signals of the analyte against those of a certified internal standard of known concentration, a precise and accurate quantification can be achieved. For this compound, characteristic proton signals, such as those from the N-methyl or benzyl groups, can be used for this purpose.
In the context of synthesis, the yield of this compound is typically determined by isolating the pure product after purification (e.g., by crystallization or column chromatography) and calculating the mass percentage relative to the theoretical maximum. High yields are often achieved in the synthesis of N-methylated amino acids, with some methods reporting near-quantitative conversion. monash.edu The purity of the isolated product, as determined by HPLC or NMR, is factored into the final yield calculation.
Development of Green Chemistry Approaches in its Synthesis and Application
The principles of green chemistry are increasingly being applied to peptide synthesis to reduce the environmental impact of these processes. The synthesis of this compound can benefit from these advancements, particularly in the choice of solvents and reagents.
Traditionally, solvents such as dichloromethane (DCM) and dimethylformamide (DMF) have been widely used in peptide synthesis. However, due to their toxicity and environmental concerns, there is a significant drive to replace them with greener alternatives. Propylene carbonate, for example, has been investigated as a biodegradable, low-toxicity solvent for both solution-phase and solid-phase peptide synthesis. semanticscholar.org
Other green solvents that have been explored for peptide coupling reactions include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ionic liquids. imperial.ac.uk The application of these solvents to the synthesis of this compound could significantly improve the environmental profile of the process.
Furthermore, efforts are being made to develop more atom-economical and less hazardous N-methylation procedures. While traditional methods may use toxic reagents like methyl iodide, newer approaches focus on catalysts and less hazardous methylating agents. semanticscholar.orgacs.org For instance, the use of dimethyl carbonate as a green methylating agent has been explored. The integration of these green chemistry principles into the synthesis of this compound represents a significant area of ongoing research and development.
Vii. Future Directions and Emerging Research Avenues for N Me D Phe Obzl.tosoh
Integration with Flow Chemistry and Automated Synthesis Platforms.
The precise control over reaction parameters and the potential for high-throughput synthesis offered by flow chemistry and automated platforms are particularly well-suited for the incorporation of specialized building blocks like N-Me-D-Phe-OBzl.TosOH. nih.govresearchgate.netspringernature.com The development of continuous-flow methods for peptide synthesis, including those incorporating N-methylated amino acids, is an active area of research. nih.govresearchgate.netspringernature.com These techniques can lead to higher yields, improved purity, and reduced reaction times compared to traditional batch synthesis. nih.gov
Future research will likely focus on optimizing the conditions for the efficient incorporation of this compound into peptide sequences using automated synthesizers. This includes the development of robust coupling protocols that can overcome the steric hindrance associated with N-methylated amino acids. The integration of this compound into automated platforms would accelerate the synthesis of novel peptides with enhanced proteolytic stability and conformational rigidity, properties often conferred by N-methylation. researchgate.netnih.govnih.gov
A summary of potential advantages of integrating this compound with modern synthesis platforms is presented in the table below.
| Platform | Potential Advantages | Key Research Focus |
| Flow Chemistry | Improved reaction control, enhanced safety, potential for scalability. nih.govspringernature.com | Optimization of reaction conditions (temperature, pressure, flow rate) for efficient coupling. |
| Automated Synthesis | High-throughput screening of peptide libraries, rapid analogue synthesis. nih.gov | Development of specialized coupling reagents and protocols for sterically hindered amino acids. |
Advanced Applications in Supramolecular Chemistry and Self-Assembly.
The presence of both aromatic and chiral centers in this compound makes it an intriguing candidate for the design of novel self-assembling systems. Aromatic amino acids and their derivatives are known to form a variety of nanostructures, such as nanotubes, nanofibers, and hydrogels, through non-covalent interactions like π-π stacking and hydrogen bonding. mdpi.comnih.govresearchgate.netacs.orgmdpi.comnih.gov The chirality of the amino acid can significantly influence the morphology and properties of the resulting supramolecular assemblies. acs.orgresearchgate.net
Future research could explore the self-assembly of this compound itself or its incorporation into larger molecules designed for supramolecular chemistry. The N-methylation could introduce specific conformational constraints that direct the self-assembly process in unique ways, potentially leading to materials with novel properties. For instance, peptides containing N-methylated residues have been shown to form distinct supramolecular structures. acs.org The study of dipeptides containing phenylalanine has also provided insights into their self-assembly and gelation behaviors. mdpi.com
Novel Catalyst Development Utilizing this compound as a Chiral Ligand Precursor.
Chiral amino acids and their derivatives are widely used as precursors for the synthesis of chiral ligands for asymmetric catalysis. mdpi.comresearchgate.netrsc.org The defined stereochemistry of these molecules allows for the creation of catalysts that can control the enantioselectivity of a chemical reaction, which is crucial in the synthesis of pharmaceuticals and other fine chemicals. acs.org
This compound, with its D-configuration and N-methyl group, offers a unique scaffold for the development of new chiral ligands. The N-methyl group can influence the steric and electronic properties of the resulting ligand, potentially leading to improved catalytic activity and selectivity. Future research in this area would involve the chemical modification of this compound to create novel ligand structures and their subsequent evaluation in a range of asymmetric transformations. The synthesis of phenylalanine derivatives using chiral phase-transfer catalysts has been demonstrated, highlighting the importance of such chiral building blocks. nih.gov
Exploration in Advanced Material Science Applications.
The incorporation of N-methylated amino acids into polymers can lead to materials with unique properties. rsc.orgacs.org The N-methylation can affect the polymer's secondary structure, solubility, and biocompatibility. rsc.orgrsc.org Polypeptides containing N-methylated residues are being explored for various biomedical applications due to their enhanced stability and unique conformational preferences. researchgate.net
Future research could focus on the polymerization of this compound or its derivatives to create novel biomaterials. The presence of the D-amino acid could impart resistance to enzymatic degradation, a desirable property for materials used in biological environments. The aromatic side chain of phenylalanine can also contribute to the material's properties through π-π interactions, potentially leading to materials with interesting mechanical or electronic properties.
| Potential Material Application | Key Feature Conferred by this compound |
| Biocompatible Polymers | Enhanced proteolytic stability due to the D-amino acid and N-methylation. researchgate.net |
| Hydrogels | Controlled self-assembly properties influenced by chirality and N-methylation. researchgate.net |
| Functional Materials | Aromatic side chains for potential electronic or optical properties. |
Synergistic Research with Computational and Data-Driven Chemistry for Accelerated Discovery.
Computational modeling and data-driven approaches are becoming increasingly important in chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. rsc.orgnih.govrsc.orgresearchgate.net In the context of this compound, computational studies could be used to predict the conformational preferences of peptides containing this residue, aiding in the design of molecules with specific three-dimensional structures. rsc.orgresearchgate.net
Data-driven approaches, such as machine learning, could be employed to predict the properties of materials or the outcomes of catalytic reactions involving derivatives of this compound. nih.govrsc.org For instance, molecular field analysis has been used for the data-driven design of catalysts in asymmetric synthesis. rsc.orgresearchgate.net By combining experimental work with computational and data-driven methods, the exploration of the potential of this compound in various applications can be significantly accelerated. The development of predictive models for chiral separations is one example of how data-driven approaches are being used to tackle complex chemical challenges. nih.gov
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during methylation .
- Catalyst Use : BF3·OEt2 enhances stereochemical control in reductive amination steps .
- Solvent Selection : Anhydrous methanol or THF improves reaction efficiency .
Q. Table 1: Key Reaction Parameters
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Methylation | CH3I, NaH | 0°C, 4 h | 60 | |
| Benzylation | BnCl, Et3N | RT, 3 h | 98 | |
| Tosylation | TosOH | CH2Cl2, RT | 99 |
Advanced: How to resolve discrepancies in purity assessment between HPLC and NMR for N-Me-D-Phe-OBzl·TosOH?
Methodological Answer :
Discrepancies often arise from residual solvents (HPLC) or isotopic impurities (NMR). Follow these steps:
Cross-Validation :
- Use LC-MS to confirm molecular ion peaks and rule out co-eluting impurities .
- Perform 2D NMR (e.g., HSQC) to assign stereochemistry and detect trace contaminants .
Parameter Adjustment :
- Optimize HPLC gradients to resolve overlapping peaks.
- Use deuterated solvents with high purity (>99.9%) for NMR to minimize interference .
Case Study : A 2022 study found that adjusting HPLC mobile phase pH to 3.5 improved resolution of N-Me-D-Phe-OBzl·TosOH from byproducts, aligning results with NMR data .
Basic: What analytical techniques are recommended for characterizing N-Me-D-Phe-OBzl·TosOH?
Methodological Answer :
Use a multi-technique approach:
- HPLC : Quantify purity (>98%) using C18 columns and UV detection at 254 nm .
- NMR : Confirm structure via 1H/13C NMR, focusing on methyl (δ 2.8–3.1 ppm) and benzyl ester (δ 5.1 ppm) signals .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calc. 467.2) .
Q. Table 2: Analytical Techniques and Parameters
| Technique | Purpose | Key Parameters | Reference |
|---|---|---|---|
| HPLC | Purity | C18 column, 0.1% TFA in H2O/MeCN | |
| NMR | Structure | DMSO-d6, 500 MHz | |
| ESI-MS | MW Confirmation | Positive ion mode |
Advanced: What strategies mitigate racemization during the synthesis of N-Me-D-Phe-OBzl·TosOH?
Methodological Answer :
Racemization occurs during coupling steps. Mitigation strategies include:
- Low-Temperature Coupling : Perform reactions at 0°C to slow base-catalyzed epimerization .
- Bulky Protecting Groups : Use tert-butyloxycarbonyl (Boc) groups to sterically hinder racemization .
- Additives : Add HOBt (hydroxybenzotriazole) to suppress oxazolone formation, a racemization pathway .
Validation : Monitor optical rotation ([α]D25) and compare to literature values. A deviation >5% indicates significant racemization .
Stability: How to determine optimal storage conditions to prevent degradation?
Q. Methodological Answer :
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
- Humidity Control : Use desiccants (silica gel) to avoid moisture-induced decomposition .
- Light Sensitivity : Protect from UV exposure by using amber vials .
Q. Accelerated Stability Testing :
- Heat samples to 40°C for 4 weeks and analyze degradation via HPLC. A >5% impurity increase indicates instability .
Data Analysis: How to apply statistical methods to validate reproducibility in synthesis?
Q. Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to assess variables (e.g., temperature, solvent ratio) on yield .
- Statistical Process Control (SPC) : Track batch-to-batch variability using control charts (e.g., X-bar charts for purity) .
- Outlier Detection : Apply Grubbs’ test to identify statistically anomalous data points in reaction yields .
Example : A 2023 study applied SPC to 10 synthesis batches, achieving a process capability (CpK) >1.33, confirming robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
